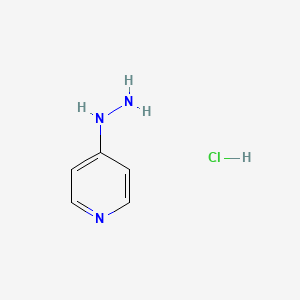

4-Hydrazinylpyridine hydrochloride

CAS No.: 20815-52-5

Cat. No.: VC2271769

Molecular Formula: C5H8ClN3

Molecular Weight: 145.59 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 20815-52-5 |

|---|---|

| Molecular Formula | C5H8ClN3 |

| Molecular Weight | 145.59 g/mol |

| IUPAC Name | pyridin-4-ylhydrazine;hydrochloride |

| Standard InChI | InChI=1S/C5H7N3.ClH/c6-8-5-1-3-7-4-2-5;/h1-4H,6H2,(H,7,8);1H |

| Standard InChI Key | MMLHRYAPGSEXCA-UHFFFAOYSA-N |

| SMILES | C1=CN=CC=C1NN.Cl |

| Canonical SMILES | C1=CN=CC=C1NN.Cl |

Introduction

Chemical Identity and Basic Properties

4-Hydrazinylpyridine hydrochloride is an organic compound characterized by its distinctive molecular structure. It is identified in chemical databases by the CAS number 20815-52-5. The compound is also known by several synonyms including 4-Pyridylhydrazine hydrochloride, 4-Hydrazinopyridine hydrochloride, and 2-(pyridin-4-yl)hydrazine hydrochloride .

The molecular formula of this compound is C5H8ClN3, with a calculated molar mass of 145.59 g/mol. The structure features a pyridine ring with a hydrazine group (-NHNH2) at the fourth position, and the molecule exists as a hydrochloride salt. This gives the compound enhanced solubility in aqueous solutions compared to its free base form, making it particularly useful in various chemical reactions and biological studies.

Physical Properties

The physical properties of 4-Hydrazinylpyridine hydrochloride are summarized in the following table:

| Property | Value |

|---|---|

| Molecular Formula | C5H8ClN3 |

| Molar Mass | 145.59 g/mol |

| Physical State | Solid |

| Melting Point | 238 °C |

| Boiling Point | 310.2 °C at 760 mmHg |

| Storage Conditions | Under inert gas (nitrogen or argon) at 2-8 °C |

| Hazard Class | IRRITANT |

These physical characteristics are important considerations for handling, storage, and applications of the compound in research settings .

Synthesis Methods

Several synthetic routes have been developed for the preparation of 4-Hydrazinylpyridine hydrochloride, with nucleophilic aromatic substitution reactions being the most common approach.

Laboratory Synthesis

The most direct synthesis method involves the reaction of 4-chloropyridine with hydrazine monohydrate in 1-propanol. This nucleophilic aromatic substitution reaction typically proceeds under reflux conditions for approximately 18 hours. After cooling to 0°C, the product precipitates and can be isolated through filtration .

The reaction can be represented as:

4-Chloropyridine + Hydrazine monohydrate → 4-Hydrazinylpyridine + HCl

The resulting product can then be converted to the hydrochloride salt through treatment with hydrochloric acid.

Industrial Production

In industrial settings, the production of 4-Hydrazinylpyridine hydrochloride typically involves the nucleophilic substitution of halogen atoms in pyridines or their N-oxides by reaction with hydrazine hydrate. This approach offers efficiency and yields high-purity products suitable for commercial applications .

Research published in Thieme Connect demonstrates that efficient and reliable synthesis of substituted hydrazinylpyridines can be achieved via nucleophilic aromatic substitution using thick-wall ACE tubes . This method provides an improved approach for larger-scale preparation.

Chemical Reactivity

4-Hydrazinylpyridine hydrochloride exhibits diverse chemical reactivity patterns that make it valuable as a synthetic intermediate in organic chemistry.

Types of Reactions

The compound participates in several key types of reactions:

-

Oxidation reactions: It can be oxidized to form corresponding pyridyl hydrazones, which are important intermediates in heterocyclic chemistry.

-

Reduction reactions: The compound can be reduced to form pyridylamines, which have applications in pharmaceutical synthesis.

-

Substitution reactions: It readily participates in nucleophilic substitution reactions, particularly with halogenated compounds, allowing for the creation of more complex molecular structures.

-

Condensation reactions: The hydrazine group can undergo condensation with carbonyl compounds to form hydrazones, which are valuable intermediates in organic synthesis.

Reaction Conditions

These reactions typically employ specific reagents and conditions:

-

For oxidation reactions: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

-

For reduction reactions: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

-

For substitution reactions: Reactions typically proceed in solvents like ethanol, acetonitrile, and THF, under varying temperature conditions depending on the specific application.

Biological Activities and Research Applications

4-Hydrazinylpyridine hydrochloride has attracted significant interest in biological and pharmaceutical research due to its diverse activities.

Antimicrobial Properties

The compound exhibits notable antibacterial activity, particularly against Gram-positive bacteria. Studies have documented its effectiveness against pathogens such as Staphylococcus aureus and Streptococcus pneumoniae. The following table summarizes reported Minimum Inhibitory Concentration (MIC) values:

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 4 |

| Escherichia coli | 32 |

| Pseudomonas aeruginosa | >64 |

Structure-Activity Relationships

Research into the structure-activity relationships of hydrazinylpyridine derivatives has revealed that compounds with hydrophobic side chains often exhibit enhanced antibacterial properties. This suggests potential avenues for optimizing the biological activity of 4-Hydrazinylpyridine hydrochloride through strategic structural modifications.

Synthetic Applications

4-Hydrazinylpyridine hydrochloride serves as an important building block in organic synthesis, particularly in the preparation of heterocyclic compounds with potential pharmaceutical applications.

Pharmaceutical Intermediates

The compound has been utilized as an intermediate in the synthesis of various drug candidates. For example, research published in ACS Publications describes the use of hydrazinyl pyridine intermediates in the synthesis of 3-fluoro-2-hydrazinyl-5-(1-methyl-1H-pyrazol-4-yl)pyridine, a compound with significant pharmaceutical potential .

This two-step synthesis process was optimized for scale-up routes, highlighting the importance of 4-Hydrazinylpyridine hydrochloride in pharmaceutical manufacturing processes .

Heterocyclic Chemistry

The hydrazine functionality makes this compound particularly valuable in the synthesis of various nitrogen-containing heterocycles, including:

-

Pyrazoles

-

Pyridazines

-

Triazoles

-

Tetrazoles

These heterocyclic scaffolds form the core structures of many bioactive compounds and pharmaceutical agents, underlining the importance of 4-Hydrazinylpyridine hydrochloride in medicinal chemistry.

Comparison with Related Compounds

Understanding the similarities and differences between 4-Hydrazinylpyridine hydrochloride and related compounds provides valuable context for its applications.

Comparison with 4-Hydrazinopyridine

4-Hydrazinopyridine (CAS: 27256-91-3) is the free base form of 4-Hydrazinylpyridine hydrochloride. The properties of 4-Hydrazinopyridine include:

-

Molecular Formula: C5H7N3

-

Molecular Weight: 109.129 g/mol

-

Density: 1.2±0.1 g/cm3

-

Boiling Point: 286.4±13.0 °C at 760 mmHg

The hydrochloride salt form offers improved water solubility compared to the free base, making it more suitable for biological testing and certain chemical reactions where aqueous conditions are required.

Other Hydrazinylpyridine Derivatives

Other positional isomers include:

-

2-Hydrazinylpyridine: With the hydrazine group at position 2 of the pyridine ring

-

3-Hydrazinylpyridine: With the hydrazine group at position 3 of the pyridine ring

Each of these isomers exhibits distinct chemical properties and reactivities based on the position of the hydrazine group. For instance, 3-Hydrazinylpyridine has been used in the synthesis of insecticidal candidates such as Tyclopyrazoflor, demonstrating the versatility of these compounds in agrochemical applications .

Industrial and Research Applications

Pharmaceutical Research

4-Hydrazinylpyridine hydrochloride has found applications in pharmaceutical research, particularly in the development of:

-

Antimicrobial agents

-

Anticancer drugs

-

Anti-inflammatory compounds

-

Central nervous system active agents

The versatility of this compound in medicinal chemistry stems from its ability to be incorporated into diverse heterocyclic scaffolds with biological activity.

Coordination Chemistry

The compound can also serve as a ligand in coordination chemistry, forming complexes with various metal ions. These complexes may exhibit unique properties that can be exploited in catalysis, materials science, and other applications.

Analytical Applications

In analytical chemistry, 4-Hydrazinylpyridine hydrochloride has been used in the preparation of fluorescent dyes and indicators for various analytical procedures.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume